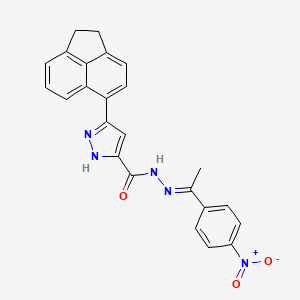
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H19N5O3 and its molecular weight is 425.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this specific compound.
Synthesis
The synthesis of the target compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring: The initial reaction often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions: Further modifications can introduce substituents such as nitrophenyl groups to enhance biological activity.
- Final Functionalization: The acenaphthylene moiety is incorporated to improve lipophilicity and target specificity.
Biological Activity
Research has indicated that pyrazole derivatives exhibit a range of biological activities:
- Anticancer Activity: Some studies have reported significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole compounds have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) cells, indicating potent inhibitory effects on tumor growth .
- Anti-inflammatory Properties: Molecular docking studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, potentially acting on targets such as COX enzymes and NF-kB signaling .
- Antioxidant Activity: Compounds similar to this compound have demonstrated antioxidant properties through the scavenging of free radicals and modulation of oxidative stress markers .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzyme Activity: Many pyrazoles act as enzyme inhibitors, particularly against kinases involved in cancer progression. For example, some derivatives have been shown to inhibit EGFR kinase with IC₅₀ values comparable to established drugs like erlotinib .
- Induction of Apoptosis: Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1: Antiproliferative Effects
- Case Study 2: Anti-inflammatory Mechanisms
Data Summary
The following table summarizes key findings related to the biological activity of pyrazole derivatives:
| Compound Name | Activity Type | IC₅₀ Value (μM) | Target |
|---|---|---|---|
| C5 | Antiproliferative | 0.08 | MCF-7 Cells |
| M6 | Anti-inflammatory | N/A | COX Enzymes |
| Various | Antioxidant | N/A | Free Radicals |
Eigenschaften
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-14(15-7-10-18(11-8-15)29(31)32)25-28-24(30)22-13-21(26-27-22)19-12-9-17-6-5-16-3-2-4-20(19)23(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,30)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNXJKELYAPMH-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














